molecular formula C13H15N3O2 B8640321 7-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide CAS No. 125055-69-8

7-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide

Cat. No.: B8640321
CAS No.: 125055-69-8
M. Wt: 245.28 g/mol
InChI Key: NONZVWCWMXFDFQ-UHFFFAOYSA-N
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Description

7-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrido[1,2-a]pyrimidine family, which is known for its diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties .

Properties

CAS No.

125055-69-8

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

7-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C13H15N3O2/c1-3-6-14-12(17)10-7-15-11-5-4-9(2)8-16(11)13(10)18/h4-5,7-8H,3,6H2,1-2H3,(H,14,17)

InChI Key

NONZVWCWMXFDFQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CN=C2C=CC(=CN2C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide typically involves multiple steps starting from readily available precursors. One common method involves the following steps :

    Starting Material: The synthesis begins with 2(1H)-pyridone.

    Hydrolysis and Decarboxylation: The 2(1H)-pyridone undergoes hydrolysis followed by decarboxylation.

    Selective O-Alkylation: The resulting compound is subjected to selective O-alkylation.

    Rearrangement: The O-alkylated product undergoes rearrangement to form pyridine-2-amine.

    Cyclization: The pyridine-2-amine reacts with ethoxy methylene malonic diethyl ester (EMME) under conventional conditions followed by cyclization under microwave irradiation to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

7-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates
  • 3-Heteroaryl-substituted 4H-quinolizin-4-ones
  • Azino- and azolo-fused pyrimidones

Uniqueness

7-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide stands out due to its unique structural features and diverse biological activities. Unlike some similar compounds, it has shown a broad spectrum of activity against various biological targets, making it a versatile compound in medicinal chemistry .

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